molecular formula C9H9F2N B1432679 3-(2,2-Difluorocyclopropyl)aniline CAS No. 928248-52-6

3-(2,2-Difluorocyclopropyl)aniline

Cat. No. B1432679
M. Wt: 169.17 g/mol
InChI Key: NVXJSDSXMMZBJA-UHFFFAOYSA-N
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Description

“3-(2,2-Difluorocyclopropyl)aniline” is a chemical compound that has garnered attention in the scientific community for its potential applications in various fields of research and industry . It is also known as DFCPyl .


Synthesis Analysis

The synthesis of anilines, including “3-(2,2-Difluorocyclopropyl)aniline”, is a comprehensive process that involves various methods and applications. The process includes both classical and modern approaches, and it involves reactions, mechanisms, and catalysts for the formation of anilines from various precursors and substrates .


Molecular Structure Analysis

The molecular structure of “3-(2,2-Difluorocyclopropyl)aniline” is represented by the formula C9H9F2N . It is a complex molecular architecture that contains cyclopropanes .


Chemical Reactions Analysis

The chemical reactions involving “3-(2,2-Difluorocyclopropyl)aniline” are complex and present significant challenges for any synthetic chemist. The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses are highlighted in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,2-Difluorocyclopropyl)aniline” are represented by its molecular weight, which is 205.63. More detailed information about its physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Characterization

  • Development of Synthesis Methods

    Research has been conducted on the synthesis of difluorocyclopropyl-containing compounds, demonstrating innovative approaches to creating complex structures. For example, the study on the copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles showcases a method to efficiently synthesize difluoroacetylated products, which are valuable in pharmaceutical chemistry due to their potential biological activity (Ke & Song, 2017).

  • Electrochemical Applications

    A study on rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality explores their use as electrocatalysts for carbon dioxide reduction. This research indicates the utility of aniline derivatives in enhancing catalytic performance for environmentally significant reactions (Talukdar et al., 2020).

  • Fluorination Techniques

    The visible-light-promoted radical C-H trifluoromethylation of free anilines provides a novel and economical route to access trifluoromethylated anilines, highlighting the relevance of such functionalizations in the development of biologically active compounds (Xie et al., 2014).

  • Cyclization Reactions

    The Pd-catalyzed synthesis of mono- and di-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines demonstrates the feasibility of using strained cyclic building blocks to create complex amines, which could be pivotal for synthetic and medicinal chemistry applications (Wang & Patureau, 2022).

properties

IUPAC Name

3-(2,2-difluorocyclopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXJSDSXMMZBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluorocyclopropyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.